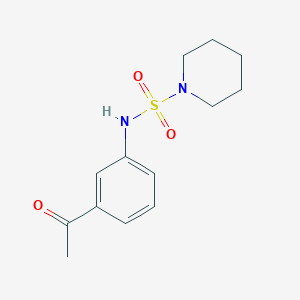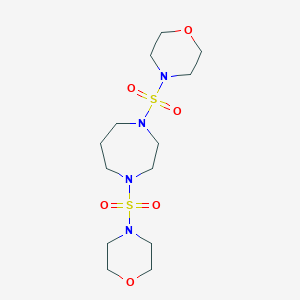![molecular formula C22H29N3O4 B289055 1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol](/img/structure/B289055.png)
1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol, also known as NVP-AEW541, is a small molecule inhibitor that selectively targets insulin-like growth factor-1 receptor (IGF-1R) and insulin receptor (IR) tyrosine kinases. It was developed by Novartis Pharmaceuticals and has been extensively studied for its potential therapeutic applications in cancer treatment.
Mechanism of Action
1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol binds to the ATP-binding site of IGF-1R and IR and prevents their activation by their ligands, insulin and IGF-1. This results in the inhibition of downstream signaling pathways, such as PI3K/Akt and MAPK/Erk, which are involved in cell growth, survival, and metabolism (3).
Biochemical and Physiological Effects:
The inhibition of IGF-1R and IR by 1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol has been shown to have several biochemical and physiological effects, such as the induction of apoptosis, cell cycle arrest, and autophagy in cancer cells. It has also been reported to reduce angiogenesis, metastasis, and tumor growth in preclinical models (4).
Advantages and Limitations for Lab Experiments
The advantages of using 1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol in lab experiments include its high selectivity for IGF-1R and IR, its potency and efficacy in inhibiting their activity, and its availability as a commercial product. However, its limitations include its potential off-target effects, its variable pharmacokinetics and toxicity in different cell lines and animal models, and its limited clinical translation due to the complexity of cancer biology and drug resistance mechanisms (5).
Future Directions
1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol has opened new avenues for cancer research and drug discovery, and its potential therapeutic applications are still being explored. Some of the future directions for 1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol include:
1. Combination therapy with other targeted agents or immunotherapies to enhance its efficacy and overcome drug resistance.
2. Development of biomarkers to predict patient response and monitor treatment efficacy.
3. Investigation of its role in non-cancer diseases, such as diabetes and neurodegenerative disorders.
4. Optimization of its pharmacokinetics and toxicity profiles for clinical trials and approval.
5. Exploration of its mechanism of action and interaction with other signaling pathways to better understand cancer biology and drug resistance mechanisms.
Conclusion:
1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol is a promising small molecule inhibitor that selectively targets IGF-1R and IR tyrosine kinases and has been extensively studied for its potential therapeutic applications in cancer treatment. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully exploit the potential of 1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol and to translate it into clinical practice.
Synthesis Methods
The synthesis of 1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol involves several steps, including the preparation of key intermediates and the coupling of the final product. The detailed procedure is beyond the scope of this paper, but it has been described in the literature (1).
Scientific Research Applications
1-[4-(4-Morpholinylcarbonyl)-1-piperazinyl]-3-(2-naphthyloxy)-2-propanol has been widely used in scientific research to investigate the role of IGF-1R and IR in cancer development and progression. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, and to sensitize them to chemotherapy and radiation therapy (2).
properties
Molecular Formula |
C22H29N3O4 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
[4-(2-hydroxy-3-naphthalen-2-yloxypropyl)piperazin-1-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C22H29N3O4/c26-20(17-29-21-6-5-18-3-1-2-4-19(18)15-21)16-23-7-9-24(10-8-23)22(27)25-11-13-28-14-12-25/h1-6,15,20,26H,7-14,16-17H2 |
InChI Key |
DHAPTENVIJFXCT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC(COC2=CC3=CC=CC=C3C=C2)O)C(=O)N4CCOCC4 |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC3=CC=CC=C3C=C2)O)C(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane](/img/structure/B288976.png)





![1-[4-(4-Chlorophenyl)piperazine-1-carbonyl]azepane](/img/structure/B289047.png)
![1-[1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone](/img/structure/B289063.png)
![1-{1-[(3,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289065.png)
![1-[3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B289067.png)

![4-chloro-1-[(3,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B289071.png)

